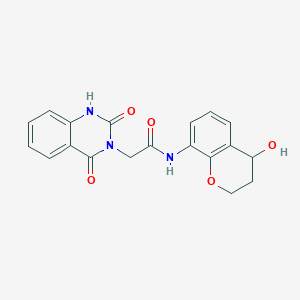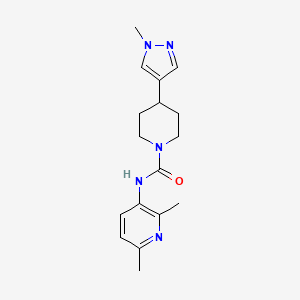
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide is a complex organic compound that belongs to the quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties[_{{{CITATION{{{1{Synthesis and Anticonvulsant Activity Evaluation of n-(2,4 ... - SSRN[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjpsspringeropencom/articles/101186/s43094-020-00141-y)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide typically involves multiple steps, starting with the formation of the quinazolinone core[_{{{CITATION{{{1{Synthesis and Anticonvulsant Activity Evaluation of n-[(2,4 ... - SSRN](https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4074915). One common approach is the condensation of anthranilic acid with appropriate carbonyl compounds under acidic or basic conditions[{{{CITATION{{{1{Synthesis and Anticonvulsant Activity Evaluation of n-(2,4 ... - SSRN. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the quinazolinone ring[{{{CITATION{{{_1{Synthesis and Anticonvulsant Activity Evaluation of n-(2,4 ... - SSRN.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the chromen-8-yl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the quinazolinone nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of quinazolinone derivatives with ketone or carboxylic acid functionalities.
Reduction: : Formation of dihydroquinazolinone derivatives.
Substitution: : Formation of N-substituted or O-substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinazolinone core makes it a versatile intermediate in organic synthesis.
Biology
The biological activities of quinazolinone derivatives, including anticonvulsant and anticancer properties, make this compound a candidate for drug development. Research has shown that quinazolinones can interact with various biological targets, such as enzymes and receptors.
Medicine
Due to its potential anticonvulsant and anticancer properties, this compound is being studied for its therapeutic applications. It may be used in the development of new medications for conditions such as epilepsy and cancer.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it a valuable intermediate in drug manufacturing.
Wirkmechanismus
The mechanism by which 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide exerts its effects involves interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate neurotransmitter receptors, resulting in anticonvulsant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: : Other quinazolinone derivatives with similar biological activities.
Chromen-8-yl Derivatives: : Compounds containing the chromen-8-yl moiety with various substituents.
Uniqueness
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide is unique due to its specific combination of the quinazolinone core and the chromen-8-yl moiety. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-15-8-9-27-17-12(15)5-3-7-14(17)20-16(24)10-22-18(25)11-4-1-2-6-13(11)21-19(22)26/h1-7,15,23H,8-10H2,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFZFTUVRYVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methoxy-4-methylphenyl)-[4-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6969981.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6969989.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide](/img/structure/B6969995.png)
![1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine](/img/structure/B6970007.png)
![4-[(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]benzonitrile](/img/structure/B6970008.png)
![1-Ethyl-4-[5-[[[ethyl(methyl)sulfamoyl]amino]methyl]pyridin-2-yl]piperazine](/img/structure/B6970018.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6970026.png)
![2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B6970040.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-ethoxybutan-1-one](/img/structure/B6970046.png)
![Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B6970059.png)
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B6970067.png)
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide](/img/structure/B6970075.png)
![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide](/img/structure/B6970080.png)
